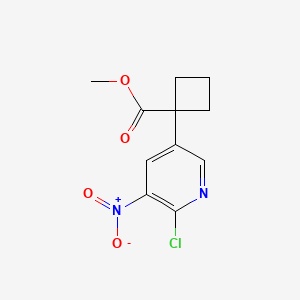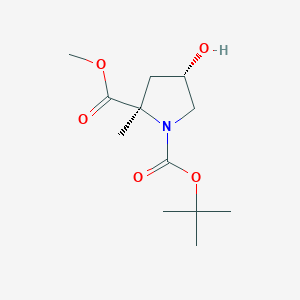
1-(5-Bromo-2-chloropyridin-4-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Ethanol's Role in Energy Production
Bio-ethanol as a Renewable Energy Carrier : Bio-ethanol, primarily produced from biomass fermentation, represents a promising renewable energy carrier. It offers an effective method for hydrogen production from renewable resources through reforming processes. The use of catalysts like Rh and Ni has been highlighted for ethanol steam reforming, which is crucial for hydrogen production. This process is advantageous due to its high specificity, non-requirement of a specific H2/CO ratio, and resistance to metal poisoning, occurring under mild conditions without needing costly treatments or catalysts (Ni, Leung, & Leung, 2007).
Environmental Impacts
Ethanol in Gasoline - Environmental Impacts and Sustainability : The study discusses ethanol's use as a gasoline additive, exploring its environmental aspects including pollutant emissions reduction, impact on soil and groundwater, and greenhouse gas emissions. E10 blends are scrutinized for their ambiguous benefits regarding air quality and potential to increase soil and groundwater contamination risks. Conversely, E85 blends, while offering greenhouse gas benefits, also present significant air pollution impacts and unknown sustainability outcomes (Niven, 2005).
Ethanol's Biochemical and Pharmacological Research Applications
Ethanol's Effects on Cellular Mechanisms : Studies have investigated ethanol's impact on cellular mechanisms, highlighting its role in activating or inhibiting proteins involved in synaptic transmission. The research emphasizes both the acute and chronic effects of ethanol exposure on protein expression and function, relevant for understanding ethanol's overall impact on cellular and synaptic dynamics (Dopico & Lovinger, 2009).
Propiedades
IUPAC Name |
1-(5-bromo-2-chloropyridin-4-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClNO/c1-4(11)5-2-7(9)10-3-6(5)8/h2-4,11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BODGTNHYRJREMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=NC=C1Br)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromo-2-chloropyridin-4-yl)ethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(Diphenylphosphino)ethyl]-2-[(4-methylphenyl)thio]-ethanamine](/img/structure/B6305879.png)










